[2-[4-[4-(dibutylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate
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Overview
Description
AD-202 is a glutathione S-transferase fusion protein.
Scientific Research Applications
Electrooxidative Transformation
- The compound undergoes electrooxidative transformation under certain conditions. Anodic oxidation of related compounds in methanol with tetrabutylammonium fluoroborate as a supporting electrolyte leads to the formation of methyl 5-(dimethoxymethyl)pentanoate and other products (Ogibin et al., 1999).
Interaction with DNA
- A compound similar to the one , Epirubicin, interacts with DNA. This interaction is significant in the context of its antineoplastic properties in the anthracycline class (Karadurmus et al., 2017).
Methylglyoxal Formation
- Methylglyoxal, a related compound, forms in various enzymatic and nonenzymatic reactions and is associated with complications in diabetes and some neurodegenerative diseases. This aspect is vital in understanding the biochemical pathways and potential therapeutic targets (Nemet et al., 2006).
Antifungal Activity
- Related dihydropyrrole derivatives exhibit significant antifungal activity. This finding is important for developing new antimycotic drugs (Dabur et al., 2005).
Synthesis and Chemical Properties
- Various synthesis methods and chemical properties of related compounds are explored, contributing to the broader understanding of the chemical behavior and potential applications of such compounds in different fields (Gein et al., 2010).
Properties
CAS No. |
105192-72-1 |
---|---|
Molecular Formula |
C40H53NO12 |
Molecular Weight |
739.8 g/mol |
IUPAC Name |
[2-[4-[4-(dibutylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate |
InChI |
InChI=1S/C40H53NO12/c1-6-9-15-29(43)51-21-28(42)40(49)19-24-32(39(48)34-33(37(24)46)36(45)23-13-12-14-26(50-5)31(23)38(34)47)27(20-40)53-30-18-25(35(44)22(4)52-30)41(16-10-7-2)17-11-8-3/h12-14,22,25,27,30,35,44,46,48-49H,6-11,15-21H2,1-5H3 |
InChI Key |
ZKZMHCFSSXVOHD-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N(CCCC)CCCC)O |
Canonical SMILES |
CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N(CCCC)CCCC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AD 202 AD-202 AD202 cpd N,N-di-(n-butyl)adriamycin-14-valerate N,N-di-(n-butyl)doxorubicin-14-valerate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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